molecular formula C11H13FN2O3 B15076397 N-(2-fluoro-5-nitrophenyl)-2,2-dimethylpropanamide CAS No. 29289-15-4

N-(2-fluoro-5-nitrophenyl)-2,2-dimethylpropanamide

Cat. No.: B15076397
CAS No.: 29289-15-4
M. Wt: 240.23 g/mol
InChI Key: YOXWOXDQACBPEQ-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-2,2-dimethylpropanamide typically involves the nitration of a fluorinated aromatic compound followed by amide formation. One common method starts with 2-fluoro-4-nitroaniline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The resulting 2-fluoro-5-nitroaniline is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Reduction: 2-amino-5-fluoroaniline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-fluoro-5-nitrophenyl)-2,2-dimethylpropanamide exerts its effects depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s binding affinity to specific enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluoro-5-nitrophenyl)-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and fluoro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

29289-15-4

Molecular Formula

C11H13FN2O3

Molecular Weight

240.23 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H13FN2O3/c1-11(2,3)10(15)13-9-6-7(14(16)17)4-5-8(9)12/h4-6H,1-3H3,(H,13,15)

InChI Key

YOXWOXDQACBPEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

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